1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-

Description

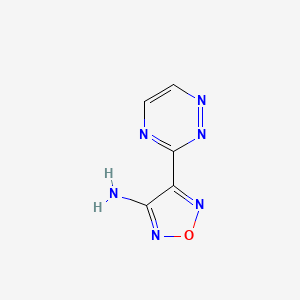

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with an amine group and at the 4-position with a 1,2,4-triazine ring. The 1,2,5-oxadiazole scaffold is renowned for its applications in high-energy materials and bioactive molecules due to its stability and nitrogen-rich composition . The triazine substituent likely enhances electronic properties and intermolecular interactions, distinguishing it from analogs with pyrrole, nitro, or phenyl groups.

Properties

IUPAC Name |

4-(1,2,4-triazin-3-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O/c6-4-3(10-12-11-4)5-7-1-2-8-9-5/h1-2H,(H2,6,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOINIXZGSXKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is typically constructed via cyclization of amidoximes. For example, nitriles react with hydroxylamine under basic conditions to form amidoximes, which subsequently undergo dehydration or oxidative cyclization. In the context of DNA-conjugated synthesis, aryl nitriles are converted to amidoximes using hydroxylamine in borate buffer (pH 9.5), followed by cyclodehydration at 90°C.

Example Protocol

-

Amidoxime Formation : Treat 4-cyano-1,2,4-triazine with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours.

-

Cyclization : Heat the amidoxime intermediate in acetic anhydride at 100°C for 4 hours to form the 1,2,5-oxadiazole ring.

Key Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidoxime | NH₂OH·HCl, EtOH/H₂O, 60°C | 75–90 | |

| Cyclization | Ac₂O, 100°C | 60–78 |

Sequential Triazine and Oxadiazole Assembly

Triazine Ring Construction

The 1,2,4-triazine moiety can be synthesized via condensation reactions. For instance, aminoguanidines react with carbonyl compounds (e.g., phenylglyoxal) in acetic acid to form triazines.

Example Protocol

-

Condensation : React 3-aminoguanidine with phenylglyoxal hydrate in refluxing acetic acid for 24 hours.

-

Functionalization : Introduce a nitrile group at the 4-position of the triazine via nucleophilic substitution using cyanamide.

Multicomponent Reactions (MCRs)

MCRs offer a streamlined approach to fused heterocycles. A one-pot synthesis involving nitriles, hydroxylamine, and triazine precursors has been proposed.

Proposed Protocol

-

Reactants : 3-Amino-1,2,4-triazine, malononitrile, and hydroxylamine.

-

Mechanism : In situ formation of an amidoxime intermediate, followed by cyclodehydration.

Advantages

Post-Functionalization of Preformed Heterocycles

Coupling Reactions

The triazine and oxadiazole rings can be assembled separately and linked via Suzuki-Miyaura or Ullmann coupling. For example:

Yield Optimization

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 45–55 |

| CuI/1,10-phenanthroline | Cs₂CO₃ | DMSO | 30–40 |

Computational Insights and Stability Considerations

Molecular Properties

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthetic Routes

Common synthetic methods include:

- Cyclization Reactions : Formation of oxadiazole and triazine rings through specific reactions.

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or reduction to yield different derivatives.

Chemistry

In the field of chemistry, 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a valuable precursor in developing new materials with tailored properties.

Biology

The compound's unique structure allows it to interact with biological targets. Research indicates its potential as:

- Pharmaceutical Agent : Studies are ongoing to explore its therapeutic effects due to its ability to bind with enzymes or receptors, potentially modulating their activity.

- Biological Interactions : It is used in studies examining interactions with nucleic acids and proteins.

Medicine

The exploration of 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- as a therapeutic agent is significant. Its interactions with biological systems suggest potential uses in drug development aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials that exhibit:

- High Thermal Stability : Suitable for applications requiring materials that can withstand high temperatures.

- Unique Electronic Characteristics : Used in developing electronic devices and components.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Pharmaceutical Development : Research published in Molbank demonstrated the synthesis of derivatives that exhibited promising biological activity against specific targets .

- Material Science Innovations : Investigations into the use of this compound in creating high-performance materials have shown enhanced thermal stability and electrical conductivity compared to traditional materials.

- Biological Interaction Studies : Experimental results indicate that derivatives of this compound can effectively inhibit certain enzyme activities linked to disease pathways .

Mechanism of Action

The mechanism of action of 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Nitro-azoxy derivatives exhibit exceptional density (1.856 g/cm³), attributed to compact crystal packing and hydrogen bonding .

- Pyrrole-substituted analogs show moderate thermal stability, with melting points near 94°C .

- The triazine group in the target compound may enhance density and stability due to aromatic stacking and hydrogen-bonding capabilities.

Insights :

- Pyrrole-substituted furazans demonstrate antiproliferative activity in cancer models .

- Nitro-azoxy derivatives are prioritized for explosives due to high density and stability .

- The triazine moiety in the target compound may synergize bioactivity (e.g., binding to enzyme active sites) and energetic performance through nitrogen-rich composition.

Biological Activity

1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is a heterocyclic compound featuring both oxadiazole and triazine rings. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry. The compound has demonstrated potential in various therapeutic areas, including antimicrobial and anticancer applications.

The molecular formula of 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is with a molecular weight of 178.15 g/mol. Its structure allows for diverse chemical interactions that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄N₆O |

| Molecular Weight | 178.15 g/mol |

| CAS Number | 1480084-24-9 |

The biological activity of 1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Function : It can alter receptor activity that affects cellular signaling.

- Interaction with Nucleic Acids : Potential binding to DNA or RNA could influence gene expression.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

- Antibacterial : Compounds containing the oxadiazole ring have shown effective antibacterial activity against various strains of bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µM against Mycobacterium tuberculosis and other pathogens .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies have shown IC50 values between 0.47–1.4 µM for various derivatives targeting TS . Specific findings include:

- Enhanced Antitumor Activity : Certain synthesized derivatives demonstrated up to 4.5 times improved antitumor activity compared to their precursors .

Study on Antimicrobial Efficacy

A study by Dhumal et al. (2016) explored the antitubercular activity of novel derivatives combining oxadiazole with thiazole and pyridine structures. The most active compounds were identified as strong inhibitors against Mycobacterium bovis BCG .

Study on Anticancer Properties

Research conducted by Selvaraj et al. synthesized multiple oxadiazole derivatives and evaluated their anticancer properties. The results indicated moderate to severe inhibitory effects against various cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for 1,2,5-oxadiazol-3-amine derivatives fused with triazine moieties?

- Methodological Answer : Synthesis often employs solvent-free interactions between 5-cyano-1,2,4-triazines and thiol-containing amines, yielding products with intact functional groups (e.g., methylsulfanyl) . One-pot methods using aromatic nitriles and guanidine derivatives are advantageous for efficiency, achieving yields of 70–85% . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity and purity .

Q. How can researchers resolve structural ambiguities in tautomeric forms of triazole/oxadiazole hybrids?

- Methodological Answer : X-ray crystallography is the gold standard for determining tautomeric states. For example, crystallographic studies on 3-phenyl-1H-1,2,4-triazol-5-amine revealed planar configurations and dihedral angles between aromatic rings . Complementary spectroscopic techniques (e.g., -NMR) can differentiate tautomers by analyzing chemical shifts and coupling patterns .

Q. What reactivity patterns are observed in 1,2,5-oxadiazol-3-amine derivatives under nucleophilic substitution?

- Methodological Answer : The sulfur atom in the oxadiazole ring acts as a nucleophilic site. Substitution reactions with alkyl halides or aryl boronic acids are common, with reactivity modulated by electron-withdrawing groups (e.g., nitro) on the triazine ring . Solvent polarity and temperature significantly influence reaction rates and regioselectivity .

Advanced Research Questions

Q. How do computational methods elucidate mechanistic pathways in triazine-oxadiazole hybrid synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and energy barriers for key steps, such as cyclization during one-pot syntheses . Molecular dynamics simulations predict solvent effects on reaction trajectories, aiding in optimizing conditions for high-yield pathways .

Q. What strategies enhance the biological activity of 1,2,5-oxadiazol-3-amine derivatives against multidrug-resistant pathogens?

- Methodological Answer : Structure-activity relationship (SAR) studies show that introducing fluorobenzyl or methoxyphenyl groups improves membrane permeability and target binding . In vitro antimicrobial assays (e.g., MIC, MBC) combined with molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) guide rational design .

Q. How can contradictions in toxicity data for oxadiazole-triazine hybrids be addressed?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., hepatocyte toxicity in in silico models vs. in vivo studies) . Mitigation strategies include:

Q. What advanced techniques characterize the energetic properties of nitro-functionalized oxadiazole-triazine compounds?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and impact sensitivity tests (e.g., BAM drop hammer) evaluate thermal stability and explosiveness . Detonation velocity () and pressure () are calculated via Cheetah thermochemical code, validated against experimental data from cylinder tests .

Q. How do crystallographic studies inform the design of high-energy density materials (HEDMs) based on oxadiazole-triazine scaffolds?

- Methodological Answer : Crystal packing analysis reveals relationships between molecular symmetry, density, and detonation performance. For example, nitration of [1,2,4]triazolo[4,3-b]tetrazine derivatives increases density to 1.89 g/cm³, correlating with detonation velocities >9,000 m/s . Hirshfeld surface analysis identifies non-covalent interactions (e.g., hydrogen bonds) critical to stability .

Methodological Considerations

Q. What safety protocols are essential for handling reactive intermediates in oxadiazole synthesis?

- Answer :

Q. How can researchers validate the antioxidant activity of oxadiazole-triazine hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.